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Compound of Interest

Compound Name: Hafnium carbide (HfC)

Cat. No.: B088906

Introduction

Hafnium carbide (HfC) and its composites have emerged as promising materials for cutting
tools intended for high-speed machining of nickel-based superalloys like Inconel 718. The
exceptional hardness, high melting point, and chemical stability of HfC make it a suitable
candidate to withstand the extreme conditions generated during the machining of these difficult-
to-cut materials.[1] These conditions include high cutting forces, elevated temperatures at the
tool-chip interface, and significant abrasive and adhesive wear.[1][2]

These application notes provide an overview of the fabrication of HfC-based cutting tools, their
performance characteristics when machining superalloys, and the typical wear mechanisms
observed.

Fabrication of HfC-Based Cutting Tool Inserts

The primary method for producing dense HfC-based cutting tool inserts is through powder
metallurgy, specifically employing techniques like hot pressing (HP) or spark plasma sintering
(SPS).[3] The addition of secondary phases, most commonly silicon carbide (SiC), is crucial for
improving densification and enhancing the mechanical properties of the final tool.[4]

Fabrication Workflow

The general workflow for fabricating HfC-SiC composite cutting tools is outlined below.
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Figure 1: General workflow for the fabrication of HfC-SiC cutting tool inserts.

Performance of HfC-Based Cutting Tools in Machining
Superalloys

When machining nickel-based superalloys, HfC-based tools are expected to offer superior
performance compared to conventional tungsten carbide-cobalt (WC-Co) tools, particularly at
high cutting speeds. This is attributed to their higher hot hardness and better chemical stability
at elevated temperatures.

Comparative Performance Data

The following table summarizes typical performance data for HfC-based and other ceramic
tools compared to WC-Co when turning Inconel 718.

Cutting .
Tool — Feed Rate Depth of Tool Life Flank Wear
ee
Material i . (mmlrev) Cut (mm) (min) (VB, mm)
(m/min)
WC-Co ]
50 - 60 0.1-0.2 1.0-2.0 <5 0.3 (typical)
(Uncoated)
WC-Co ,
70 - 140 0.1-0.2 1.0-2.0 5-15 0.3 (typical)
(Coated)
SIAION
) 200 - 300 0.1-0.2 05-15 >10 0.2-04
Ceramic
HfC-SiC
250 - 400 0.1-0.2 05-15 > 15 0.2-04

(estimated)

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b088906?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Note: Data for HfC-SiC is estimated based on the performance of other advanced ceramics
and the inherent properties of HfC. Specific performance will vary depending on the exact
composition and fabrication parameters of the tool.

Cutting Forces and Surface Roughness

Higher cutting speeds when using ceramic tools can lead to a reduction in cutting forces
compared to machining at lower speeds with carbide tools.[5] However, the feed rate remains a
dominant factor influencing surface roughness.[6]

. . . Surface
. Cutting Speed Feed Rate Main Cutting
Tool Material . Roughness
(m/min) (mmlrev) Force (Fc, N)
(Ra, pm)
WC-Co 60 0.15 ~450 ~1.5
SIAION Ceramic 250 0.15 ~350 ~1.2
HfC-SiC
) 300 0.15 ~300-350 ~1.0-1.2
(estimated)

Wear Mechanisms of HfC-Based Cutting Tools

The primary wear mechanisms observed in ceramic tools when machining superalloys are
abrasive wear, adhesive wear, and notch wear at the depth-of-cut line.[1][7]
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Figure 2: Workflow for the analysis of tool wear mechanisms.
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Due to the high hardness of HfC, abrasive wear resistance is expected to be excellent.
However, the high temperatures generated can lead to adhesive wear, where workpiece
material adheres to the tool surface.[1] Notch wear is a common failure mode for ceramic tools
when machining nickel-based alloys and is often the life-limiting factor.[7]

Experimental Protocols
Protocol 1: Fabrication of HfC-SiC Cutting Tool Inserts
via Hot Pressing

This protocol describes the fabrication of a hafnium carbide-silicon carbide (HfC-SiC)
composite cutting tool insert using the hot pressing technique.

1. Materials and Equipment

o Hafnium Carbide (HfC) powder (particle size < 2 um)
 Silicon Carbide (SiC) powder (particle size < 1 um)

o Ethanol (as milling medium)

» Planetary ball mill with tungsten carbide vials and balls
e Drying oven

e Sieve (200 mesh)

e Uniaxial press

e Cold Isostatic Press (CIP)

e Hot press furnace with graphite die

o Diamond grinding and polishing equipment

o Edge preparation tools (e.g., diamond brush)

2. Powder Preparation
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Weigh HfC and SiC powders to achieve the desired composition (e.g., 80 vol% HfC - 20
vol% SiC).

Place the powders, along with ethanol and tungsten carbide milling balls, into the planetary
ball mill vials. The ball-to-powder ratio should be approximately 10:1.

Mill the powder mixture for 24 hours to ensure homogeneity and reduce patrticle size.

After milling, separate the slurry from the milling balls and dry it in an oven at 80°C until the
ethanol has completely evaporated.[4]

Gently break up the dried cake and pass the powder through a 200-mesh sieve to remove
any large agglomerates.[4]

. Pressing and Sintering
Load the sieved powder into a graphite die.
Uniaxially press the powder at approximately 20 MPa to form a green body.[4]
Place the green body in a latex bag and seal it under vacuum.

Subject the sealed green body to cold isostatic pressing at 250 MPa to increase its green
density.[4]

Place the isostatically pressed compact into the hot press furnace.

Heat the furnace to the sintering temperature (e.g., 2100°C) under vacuum or an inert
atmosphere (e.g., Argon).[8]

Apply a uniaxial pressure of 50 MPa once the sintering temperature is reached.[8]
Hold at the sintering temperature and pressure for 1 hour.[8]
Cool the furnace down to room temperature and release the pressure.

Eject the sintered HfC-SiC pellet from the die.
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4. Finishing

» Grind the sintered pellet to the desired cutting tool insert geometry (e.g., CNMG, SNG) using
diamond grinding wheels.

o Polish the rake and flank faces of the insert to a fine surface finish using progressively finer
diamond pastes.

o Perform edge preparation by creating a small hone or chamfer on the cutting edge to
improve its strength and prevent chipping.[9]

Protocol 2: Performance Evaluation of HfC-SiC Cutting
Tools in Turning of Inconel 718

This protocol details the experimental procedure for evaluating the performance of the
fabricated HfC-SiC cutting tools when machining Inconel 718, in accordance with ISO
3685:1993 for tool-life testing.[10][11]

1. Materials and Equipment

e CNC lathe

 Inconel 718 round bar workpiece (hardened to approx. 45 HRC)

» Fabricated HfC-SiC cutting tool inserts

» Standard tool holder

o Three-component piezoelectric dynamometer (for measuring cutting forces)
o Charge amplifier and data acquisition system

o Stylus profilometer (for measuring surface roughness)

e Toolmaker's microscope or SEM for wear measurement

» High-pressure coolant system (optional, for comparison)
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. Experimental Setup

Securely mount the Inconel 718 workpiece in the CNC lathe.

Mount the HfC-SIiC insert in the tool holder and position it on the dynamometer, which is then
mounted on the lathe's turret.

Connect the dynamometer to the charge amplifier and data acquisition system to record
cutting forces (main cutting force Fc, feed force Ff, and radial force Fr).

Set up the coolant delivery system if applicable.

. Experimental Procedure

Define the cutting parameters (cutting speed, feed rate, and depth of cut) for the tests.

Perform a series of turning passes on the workpiece.

Periodically stop the machining process to measure the flank wear (VB) of the cutting tool
using the toolmaker's microscope. The tool life is considered ended when the average flank
wear reaches a predetermined value (e.g., 0.3 mm) or if catastrophic tool failure occurs.[10]

During each cutting pass, record the cutting forces using the dynamometer.

After each set of cutting parameters, measure the surface roughness (Ra) of the machined
surface using the stylus profilometer at multiple locations to obtain an average value.

Repeat the tests for different cutting conditions to evaluate the tool's performance across a
range of parameters.

For comparative analysis, repeat the entire experimental procedure using standard WC-Co
inserts under the same cutting conditions.

. Data Analysis

Plot tool life versus cutting speed to generate Taylor tool life curves.
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» Analyze the cutting force data to understand the influence of cutting parameters on
machining forces.

o Evaluate the surface roughness data to determine the achievable surface quality.

o Compare the performance of the HfC-SiC tools with the WC-Co tools based on tool life,
cutting forces, and surface roughness.

o After the tests, analyze the worn HfC-SiC inserts using SEM and EDS to identify the
dominant wear mechanisms.[12]
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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